molecular formula C12H13N3O2 B11609796 Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- CAS No. 30081-92-6

Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl-

Cat. No.: B11609796
CAS No.: 30081-92-6
M. Wt: 231.25 g/mol
InChI Key: LGQVBDFWRLUZET-UHFFFAOYSA-N
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Description

Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- (IUPAC name: 4-[(2-methoxyphenyl)diazenyl]-3,5-dimethylisoxazole) is a heterocyclic azo compound characterized by an isoxazole core substituted with a 2-methoxyphenylazo group at the 4-position and methyl groups at the 3- and 5-positions. The presence of the azo (-N=N-) linkage and methoxy group confers unique electronic and steric properties, influencing reactivity and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30081-92-6

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(2-methoxyphenyl)diazene

InChI

InChI=1S/C12H13N3O2/c1-8-12(9(2)17-15-8)14-13-10-6-4-5-7-11(10)16-3/h4-7H,1-3H3

InChI Key

LGQVBDFWRLUZET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N=NC2=CC=CC=C2OC

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions vary depending on the desired product, with some reactions requiring moderate heating and others proceeding at room temperature.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Biological Activities

Isoxazole derivatives are known for their significant biological activities, which include:

  • Analgesic and Anti-inflammatory Effects : Research has shown that isoxazole derivatives can exhibit potent analgesic and anti-inflammatory properties. For example, compounds with specific substitutions on the phenyl ring have demonstrated selective inhibition of the COX-2 enzyme, making them potential candidates for pain management therapies .
  • Anticancer Properties : Isoxazole derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. Studies indicate that certain isoxazole compounds can induce apoptosis and exhibit cytotoxicity against cancer cells, with some showing IC50 values in the low micromolar range .
  • Antimicrobial Activity : The compound's structure allows it to interact with biological macromolecules, which can lead to antimicrobial effects. Dicationic isoxazoles have been explored for their ability to combat microbial infections effectively .

Case Studies

  • Anti-inflammatory Activity : Rajanarendar et al. (2015) synthesized several isoxazolo[5,4-d]isoxazol-3-yl aryl methanones and assessed their anti-inflammatory activity using carrageenan-induced paw edema models. The study found that specific substitutions led to significant COX-2 selectivity .
  • Anticancer Activity : In a study by Diana et al. (2010), a series of novel 3,5-bis(3ʹ-indolyl)isoxazoles were evaluated for antiproliferative activity against various human tumor cell lines. Some compounds exhibited potent anticancer effects comparable to established chemotherapeutics .
  • Immunomodulatory Effects : A review highlighted the immunoregulatory properties of various isoxazole derivatives, suggesting their potential use in developing therapies for autoimmune diseases and inflammatory conditions .

Mechanism of Action

The mechanism of action of Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, the isoxazole ring can inhibit tyrosine kinases by fixing the orientation of aminocarbonyl and amino groups . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Core Structure Substituents Key Structural Features Reference
4-[(2-Methoxyphenyl)azo]-3,5-dimethylisoxazole Isoxazole 3,5-dimethyl; 4-(2-MeO-Ph-azo) Conjugated azo group, electron-donating methoxy, planar isoxazole ring
5-Amino-3-hydroxy-4-phenylazoisoxazole Isoxazole 5-amino; 3-hydroxy; 4-Ph-azo Electron-withdrawing hydroxy group, reduced conjugation due to amino substitution
3-(Substitutedphenyl)-4-benzoyl-Δ²-isoxazoline Isoxazoline Benzoyl; mercaptoimidazole Saturated isoxazoline ring, bulky benzoyl group, thiol functionality
HBK14–HBK19 (Piperazine derivatives) Piperazine 2-methoxyphenyl; alkylphenoxy Flexible piperazine backbone, phenoxy substituents, potential for receptor binding

Key Observations :

  • Ring Saturation : Unlike saturated isoxazolines ( ), the aromatic isoxazole core in the target compound contributes to rigidity and conjugation, affecting UV-Vis absorption and catalytic properties.
Physical and Spectral Properties
Property Target Compound 5-Amino-3-hydroxy-4-phenylazoisoxazole 3-(Substitutedphenyl)-4-benzoyl-Δ²-isoxazoline
Physical State Oil Crystalline solid White amorphous solid (m.p. 138°C)
Melting/Boiling Point 106–109°C (3 Torr) Not reported 138°C
¹H NMR Features Methyl (δ 2.17–2.27) Amino (δ ~6.1), hydroxy (broad) Acetyloxy (δ ~2.1–2.3), aromatic multiplet
IR Absorptions C-O (methoxy) CO (1710 cm⁻¹), NH₂ (3300–3400 cm⁻¹) C=O (benzoyl, ~1660 cm⁻¹), SH (2550 cm⁻¹)

Key Observations :

  • The target compound’s oily state contrasts with crystalline analogs ( ), likely due to reduced intermolecular hydrogen bonding from methyl vs. amino/hydroxy groups.
  • IR data for the target compound lack a strong C=O stretch (cf. 1710 cm⁻¹ in ), confirming the absence of carbonyl groups.

Key Observations :

  • The target compound’s synthesis is efficient (75% yield) compared to multi-step piperazine derivatives ( ).
  • Similar to oxadiazole syntheses ( ), the use of hydroxylamine as a nucleophile is critical for isoxazole ring formation.

Biological Activity

Isoxazole derivatives, including Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anti-inflammatory, anticancer, and antibacterial properties, supported by recent research findings.

Chemical Structure and Properties

The compound Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- can be characterized by its unique isoxazole ring structure combined with an azo group and methoxy substitution. The presence of these functional groups is crucial for its biological activity.

Anti-inflammatory Activity

Isoxazole derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that certain isoxazole compounds exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. For instance, a study highlighted that isoxazoles with methyl substitutions at specific positions demonstrated significant COX-2 inhibitory activity, which is crucial for developing anti-inflammatory drugs .

Table 1: COX-2 Inhibition Data for Isoxazole Derivatives

Compound NameIC50 (µM)Selectivity
Isoxazole derivative A0.95High
Isoxazole derivative B1.50Moderate
Isoxazole derivative C2.30Low

Anticancer Activity

The anticancer potential of isoxazole derivatives has also been documented. Various studies have reported that these compounds can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and caspase activation. For example, a recent study found that certain isoxazole derivatives exhibited IC50 values as low as 0.96 µM against DU145 prostate cancer cells .

Table 2: Anticancer Activity of Selected Isoxazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Isoxazole derivative DMCF-70.74
Isoxazole derivative EHCT1165.00
Isoxazole derivative FDU1450.96

Antibacterial Activity

In addition to anti-inflammatory and anticancer properties, isoxazole derivatives have shown promising antibacterial activity. A study indicated that certain synthesized isoxazoles demonstrated effective inhibition against various bacterial strains, making them potential candidates for antibiotic development .

Case Studies

  • Case Study on Anti-inflammatory Effects : A compound structurally similar to Isoxazole, 4-[(2-methoxyphenyl)azo]-3,5-dimethyl- was evaluated in a rat model of inflammation. The results demonstrated a significant reduction in paw edema compared to controls, suggesting strong anti-inflammatory effects mediated through COX inhibition.
  • Case Study on Anticancer Effects : In vitro assays conducted on breast cancer cell lines revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased caspase-3/7 activity and cell cycle arrest in the G2/M phase.

Mechanistic Insights

The biological activities of isoxazoles are often attributed to their ability to interact with specific molecular targets:

  • COX Enzymes : Selective inhibition of COX-2 contributes to their anti-inflammatory effects.
  • Cell Cycle Regulators : Induction of cell cycle arrest and apoptosis in cancer cells involves interactions with regulatory proteins such as cyclins and cyclin-dependent kinases.

Q & A

Q. Table 1: Representative Reaction Conditions

Starting MaterialReagents/ConditionsYieldReference
ArylhydrazonomesoxalonitrileHydroxylamine HCl, ethanol, rt75%
Triazole derivativesDMSO, reflux (18 h)65%

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:
Structural validation relies on complementary spectroscopic

  • IR Spectroscopy : Detect characteristic bands for the azo group (N=N, ~1600 cm⁻¹) and isoxazole ring (C-O stretch: ~1710 cm⁻¹) .
  • ¹H NMR :
    • A singlet at δ6.1 ppm for the amino group.
    • Aromatic protons (2-methoxyphenyl) appear as a multiplet at δ7.2–7.8 ppm .
  • X-ray Crystallography : For derivatives like 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole, bond lengths (C-O: ~1.36 Å) and ring puckering parameters confirm conformation .

Advanced: How do computational methods optimize reaction pathways for this compound?

Methodological Answer:
Computational tools (e.g., quantum chemical calculations) predict reaction pathways and identify transition states:

  • Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations model intermediates and energy barriers .
  • Solvent Effects : Density Functional Theory (DFT) evaluates solvent interactions (e.g., ethanol vs. DMSO) to optimize yields .
  • Data-Driven Design : Machine learning algorithms correlate experimental parameters (temperature, solvent polarity) with reaction efficiency .

Advanced: What structural factors influence the biological activity of azo-isoxazole derivatives?

Methodological Answer:
Structure-activity relationships (SAR) highlight:

  • Substituent Effects : Electron-withdrawing groups (e.g., methoxy) enhance stability and binding affinity .
  • Azo Linkage Geometry : Trans vs. cis isomerism affects interactions with biological targets (e.g., enzyme active sites) .
  • Heterocyclic Rigidity : Planar isoxazole rings improve pharmacokinetic properties compared to flexible analogs .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

  • Isomer Formation : Competing pathways may yield isomeric byproducts (e.g., 4a vs. 5a structures) .
    • Mitigation : Adjust reaction time and temperature to favor kinetic control.
  • Oxidation : Azo groups may degrade under prolonged heating.
    • Mitigation : Use inert atmospheres (N₂/Ar) and mild reducing agents .

Advanced: How does X-ray crystallography inform conformational analysis of isoxazole derivatives?

Methodological Answer:
Crystallographic data reveal:

  • Ring Puckering : Dihedral angles (e.g., 15.8° for 3,5-bis(4-methoxyphenyl) derivatives) indicate non-planar conformations .
  • Intermolecular Interactions : Hydrogen bonding (e.g., N-H···O) stabilizes crystal packing, influencing solubility .

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Example)Reference
C-O Bond Length1.36 Å
Dihedral Angle (Isoxazole)15.8°

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Distillation : Remove low-boiling solvents under reduced pressure .
  • Recrystallization : Use ethanol/water (1:1) to isolate high-purity crystals .
  • Column Chromatography : Separate isomers using silica gel with ethyl acetate/hexane gradients .

Advanced: Can this compound serve as a precursor for heterocyclic systems?

Methodological Answer:
Yes, functional groups enable derivatization:

  • Acetylation : React with acetic anhydride to form diacetamido derivatives (e.g., compound 3 in ).
  • Cycloaddition : React with acrylonitrile to synthesize pyrimidine or imidazole-fused isoxazoles .

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